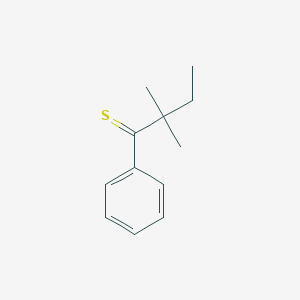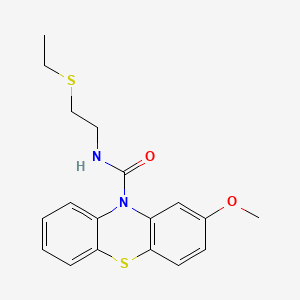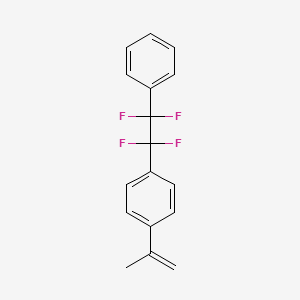
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a prop-1-en-2-yl group and a tetrafluoro-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene can be achieved through several synthetic routes:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with prop-1-en-2-yl chloride and 1,1,2,2-tetrafluoro-2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another approach is the reaction of a Grignard reagent derived from 1,1,2,2-tetrafluoro-2-phenylethyl bromide with prop-1-en-2-yl benzene.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-1-en-2-yl)-4-phenylethylbenzene: Lacks the tetrafluoro substitution, resulting in different chemical properties.
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoroethyl)benzene: Similar structure but with variations in the alkyl chain.
Uniqueness
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is unique due to the presence of both the prop-1-en-2-yl and tetrafluoro-phenylethyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
40396-68-7 |
|---|---|
Molecular Formula |
C17H14F4 |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
1-prop-1-en-2-yl-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene |
InChI |
InChI=1S/C17H14F4/c1-12(2)13-8-10-15(11-9-13)17(20,21)16(18,19)14-6-4-3-5-7-14/h3-11H,1H2,2H3 |
InChI Key |
AXOIDNFQSKIEKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
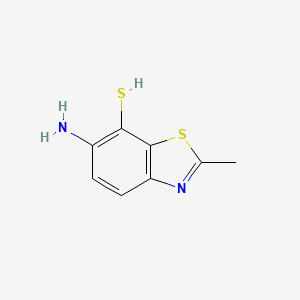
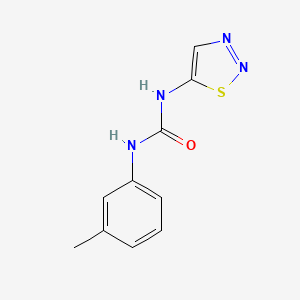
![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
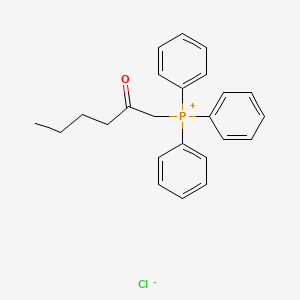
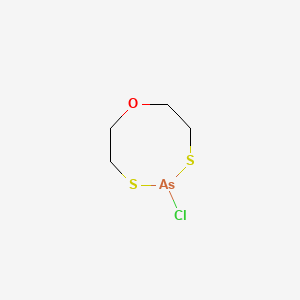
![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)
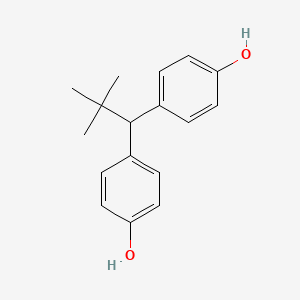
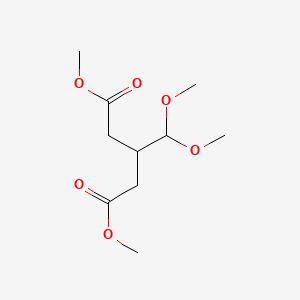
stannane](/img/structure/B14656516.png)
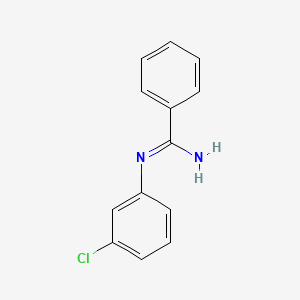
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
